molecular formula C11H14ClN3O3 B3544421 [2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride

[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride

Cat. No.: B3544421
M. Wt: 271.70 g/mol
InChI Key: RSTZBAXJKHTRPZ-UHFFFAOYSA-N
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Description

“[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers due to their biological significance . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the reaction of N-alkylanilines was catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) . Catalyst-free conditions in MeOH have also been reported .


Physical and Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important types of molecules and natural products .

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for the treatment of various disorders .

Safety and Hazards

The safety and hazards of indole derivatives can vary. Some indole derivatives have been reported as irritants . It’s important to handle these compounds with care, using appropriate safety measures.

Future Directions

The future directions in the study of indole derivatives are likely to focus on the synthesis of a variety of indole derivatives to screen different pharmacological activities . Given their diverse biological activities, indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

2-(7-methoxy-5-nitro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c1-17-10-5-8(14(15)16)4-9-7(2-3-12)6-13-11(9)10;/h4-6,13H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTZBAXJKHTRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC=C2CCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride
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[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride
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[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride
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[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride
Reactant of Route 5
[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride
Reactant of Route 6
[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride

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